molecular formula C22H26ClN3O5S B3459652 ETHYL 4-(4-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}BENZOYL)PIPERAZINE-1-CARBOXYLATE

ETHYL 4-(4-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}BENZOYL)PIPERAZINE-1-CARBOXYLATE

Cat. No.: B3459652
M. Wt: 480.0 g/mol
InChI Key: VHLANXSSOZSTMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-(4-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}BENZOYL)PIPERAZINE-1-CARBOXYLATE is a complex organic compound with a unique structure that includes a piperazine ring, a benzoic acid derivative, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}BENZOYL)PIPERAZINE-1-CARBOXYLATE typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Benzoic Acid Derivative: The benzoic acid derivative can be introduced through a Friedel-Crafts acylation reaction, where the piperazine ring reacts with a benzoic acid chloride in the presence of a Lewis acid catalyst.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the benzoic acid derivative with a sulfonyl chloride in the presence of a base.

    Final Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be essential to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the benzoic acid derivative.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products

    Oxidation: Oxidation can lead to the formation of carboxylic acids and ketones.

    Reduction: Reduction can yield amines and alcohols.

    Substitution: Substitution reactions can introduce various functional groups, such as halides and nitro groups, onto the aromatic rings.

Scientific Research Applications

ETHYL 4-(4-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}BENZOYL)PIPERAZINE-1-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its structural properties can be exploited in the development of new materials with specific electronic or mechanical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules and as a precursor in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}BENZOYL)PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The piperazine ring can interact with hydrophobic pockets, enhancing binding affinity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-(4-{N-[(4-BROMOPHENYL)METHYL]METHANESULFONAMIDO}BENZOYL)PIPERAZINE-1-CARBOXYLATE
  • ETHYL 4-(4-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}BENZOYL)PIPERAZINE-1-CARBOXYLATE
  • ETHYL 4-(4-{N-[(4-METHYLPHENYL)METHYL]METHANESULFONAMIDO}BENZOYL)PIPERAZINE-1-CARBOXYLATE

Uniqueness

The uniqueness of ETHYL 4-(4-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}BENZOYL)PIPERAZINE-1-CARBOXYLATE lies in its specific substitution pattern and the presence of the chlorophenyl group. This substitution can significantly influence the compound’s chemical reactivity, binding affinity, and overall biological activity compared to its analogs.

Properties

IUPAC Name

ethyl 4-[4-[(4-chlorophenyl)methyl-methylsulfonylamino]benzoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O5S/c1-3-31-22(28)25-14-12-24(13-15-25)21(27)18-6-10-20(11-7-18)26(32(2,29)30)16-17-4-8-19(23)9-5-17/h4-11H,3,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLANXSSOZSTMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)N(CC3=CC=C(C=C3)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-(4-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}BENZOYL)PIPERAZINE-1-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-(4-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}BENZOYL)PIPERAZINE-1-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 4-(4-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}BENZOYL)PIPERAZINE-1-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 4-(4-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}BENZOYL)PIPERAZINE-1-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 4-(4-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}BENZOYL)PIPERAZINE-1-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 4-(4-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}BENZOYL)PIPERAZINE-1-CARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.